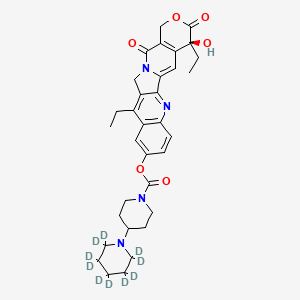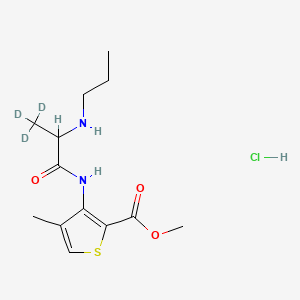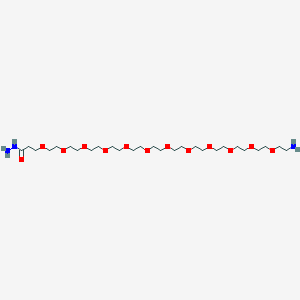
Nitrendipine dipropyl ester-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitrendipine dipropyl ester-d7 is a deuterated derivative of nitrendipine, a dihydropyridine calcium channel blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of nitrendipine. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems due to the slight difference in mass.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of nitrendipine dipropyl ester-d7 involves several steps. One common method includes the reaction of a 3-nitrobenzal ethyl acetoacetate intermediate with 3-amino methyl crotonate. The reaction is carried out at a temperature of 70-75°C. Concentrated hydrochloric acid is then added to the reaction mixture, and the reaction continues at the same temperature. After completion, the mixture is cooled to 15-20°C, followed by solid-liquid separation and recrystallization to obtain nitrendipine .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to reduce the occurrence of ester exchange side reactions and improve the purity and yield of the product. Strict control of material addition and reaction conditions is essential to achieve high-purity nitrendipine .
化学反应分析
Types of Reactions
Nitrendipine dipropyl ester-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine analogues.
Reduction: Reduction of the nitro group can produce nitroso pyridine analogues.
Photodegradation: Nitrendipine is known to undergo photodegradation, forming several photoproducts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Photodegradation: Ultraviolet light is used to induce photodegradation.
Major Products Formed
Oxidation: Pyridine analogues.
Reduction: Nitroso pyridine analogues.
Photodegradation: Various photoproducts, including pyridine and nitroso pyridine analogues.
科学研究应用
Nitrendipine dipropyl ester-d7 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of nitrendipine.
Metabolism Studies: Tracing the metabolic pathways of nitrendipine in biological systems.
Drug Development: Evaluating the efficacy and safety of nitrendipine derivatives.
Analytical Chemistry: Developing and validating analytical methods for detecting nitrendipine and its metabolites
作用机制
Nitrendipine dipropyl ester-d7, like nitrendipine, inhibits the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by deforming the calcium channel, inhibiting ion-control gating mechanisms, and interfering with the release of calcium from the sarcoplasmic reticulum. The decrease in intracellular calcium inhibits the contractile processes of myocardial smooth muscle cells, causing dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
相似化合物的比较
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with similar vasodilatory effects.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and angina.
Felodipine: A dihydropyridine calcium channel blocker with a similar mechanism of action.
Uniqueness
Nitrendipine dipropyl ester-d7 is unique due to the presence of deuterium atoms, which makes it useful for tracing and studying the pharmacokinetics and metabolism of nitrendipine. The deuterium atoms provide a slight difference in mass, allowing for more precise tracking in biological systems .
属性
分子式 |
C21H26N2O6 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
5-O-(1,1,2,2,3,3,3-heptadeuteriopropyl) 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H26N2O6/c1-5-10-28-20(24)17-13(3)22-14(4)18(21(25)29-11-6-2)19(17)15-8-7-9-16(12-15)23(26)27/h7-9,12,19,22H,5-6,10-11H2,1-4H3/i1D3,5D2,10D2 |
InChI 键 |
CFFRNSYMIJOXTR-VVYOKIKRSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C |
规范 SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


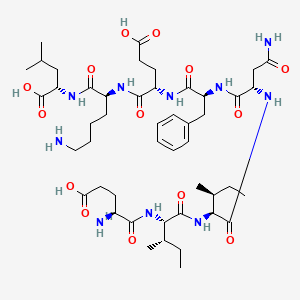
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
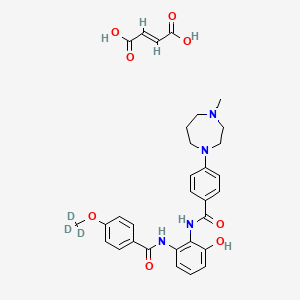

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
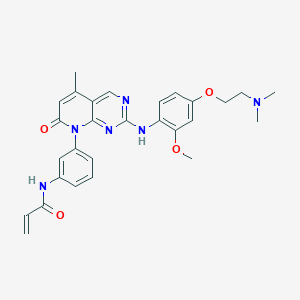
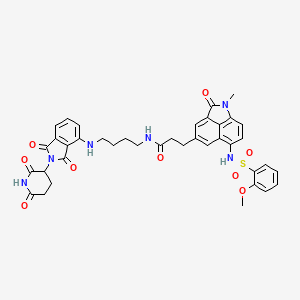
![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)
